N-Nitrosophenylethylurea
Description
N-Nitrosophenylethylurea is a nitrosourea derivative characterized by a phenylethyl group attached to a urea backbone with a nitroso (–N=O) functional group. Nitrosoureas are alkylating agents known for their ability to cross the blood-brain barrier, making them historically significant in chemotherapy.
Properties
CAS No. |
777-79-7 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-nitroso-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C9H11N3O2/c10-9(13)12(11-14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,13) |
InChI Key |
DTJMFZHAJPQACD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(C(=O)N)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosophenylethylurea typically involves the reaction of phenylethylamine with nitrosating agents. One common method is the reaction of phenylethylamine with sodium nitrite in the presence of hydrochloric acid. This reaction yields this compound as the primary product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosophenylethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and specific solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
N-Nitrosophenylethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in genetic research.
Medicine: this compound is investigated for its antitumor activity and potential use in cancer therapy.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-Nitrosophenylethylurea involves its ability to alkylate and carbamoylate cellular macromolecules. This dual activity leads to the formation of cross-links in DNA, inhibiting DNA replication and transcription. The compound’s cytotoxic effects are primarily due to its interaction with DNA, leading to cell cycle arrest and apoptosis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes critical differences between N-Nitrosophenylethylurea and related nitroso compounds:
| Compound | CAS Number | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not provided | Phenylethyl | ~265 (estimated) | Urea, Nitroso |
| N-Nitroso-N-Methylurea | 684-93-5 | Methyl | 117.1 | Urea, Nitroso |
| N-Nitroso Phenylephrine | 78658-64-7 | Phenylethanolamine | 196.21 | Phenolic hydroxyl, Nitroso |
| N-Nitroso-N-Methylethylamine | Not provided | Methyl, Ethyl | ~102 (estimated) | Amine, Nitroso |
Key Observations:
Physicochemical Properties
- Stability : Nitrosoureas like N-Nitroso-N-Methylurea are thermally unstable, decomposing in aqueous environments to release alkylating agents . The phenylethyl group in this compound may confer greater stability due to reduced solvation.
- Molecular Weight : N-Nitroso Phenylephrine (196.21 g/mol) is lighter than the estimated weight of this compound, reflecting differences in substituent complexity.
Toxicological Profiles
Key findings from analogs include:
- N-Nitroso-N-Methylurea: Documented as a potent carcinogen in rodent studies, inducing tumors in multiple organs .
- N-Nitroso Phenylephrine: Limited toxicity data, but structural similarities to nitrosamines suggest carcinogenic risk .
- N-Nitrosodiphenylamine : Highlighted in for occupational exposure risks, emphasizing the need for stringent handling protocols for nitroso compounds .
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